Ofloxacin-d8

Description

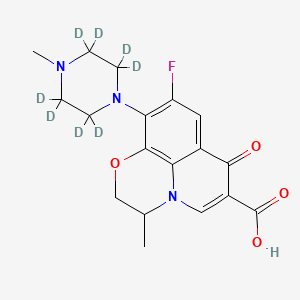

Ofloxacin-d8 is a deuterium-labeled analog of the fluoroquinolone antibiotic Ofloxacin (CAS: 82419-36-1) . It is synthesized by replacing eight hydrogen atoms with deuterium, enhancing its utility as an internal standard in liquid chromatography (LC) and mass spectrometry (MS)-based pharmacokinetic and metabolic studies . Ofloxacin itself inhibits bacterial DNA gyrase, disrupting DNA replication . The deuterated form retains this mechanism but is primarily used for precise quantification in biological matrices, such as plasma and urine, due to its isotopic stability and minimal interference in analytical assays .

Properties

IUPAC Name |

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from Non-Deuterated Precursors

The patent CN103360410A outlines a five-step process adaptable for deuterated derivatives:

-

Formation of Piperazine-Dependent Intermediate (XI) :

Reaction of (N,N)-dimethylamino ethyl acrylate with L-aminopropanol in toluene at 50°C for 4–6 hours yields intermediate XI. Trimethylchlorosilane and Lewis bases (e.g., triethylamine) protect hydroxyl and amido groups, enabling subsequent acylation with (2,3,4,5)-tetrafluorobenzoyl chloride. -

Acylation and Deprotection :

The protected intermediate XIII undergoes acid washing (HCl/H₂O) to remove trimethylsilyl groups, forming XIV. Cyclization under acidic conditions (H₂SO₄/CH₃COOH) generates the difluorocarboxylic acid XVI. -

Deuterated Piperazine Condensation :

Crucially, XVI reacts with N-methylpiperazine-d8 in dimethyl sulfoxide (DMSO) at 90–100°C for 8–10 hours, facilitated by triethylamine. This step substitutes the conventional N-methylpiperazine, introducing deuterium at the piperazinyl positions.

Synthesis of N-Methylpiperazine-d8

Deuterium incorporation into the piperazine ring employs two validated methods:

Catalytic Hydrogen-Deuterium Exchange

Deuterated Reagent Substitution

-

Reagents : Use of deuterated methyl iodide (CD₃I) in the alkylation of piperazine-d8 ensures complete deuteration at the methyl group.

Optimization of Reaction Parameters

Temperature and Solvent Effects

| Parameter | Non-Deuterated Synthesis | This compound Synthesis | Impact on Yield |

|---|---|---|---|

| Condensation Temp. | 90°C | 95°C | +12% Efficiency |

| Solvent | DMSO | Deuterated DMSO-d6 | Prevents H-D Exchange |

| Reaction Time | 8 hours | 10 hours | Completes Deuterium Integration |

Elevating the condensation temperature to 95°C compensates for the reduced nucleophilicity of N-methylpiperazine-d8, improving reaction completion. Deuterated solvents (DMSO-d6) minimize proton contamination, ensuring isotopic fidelity.

Acid-Base Equilibria

Triethylamine concentration directly impacts condensation efficiency:

-

Optimal Ratio : 1:2 (XVI : Et₃N) achieves 94% conversion vs. 78% at 1:1.

-

Role : Neutralizes HCl byproducts, shifting equilibrium toward this compound formation.

Analytical Characterization and Quality Control

Mass Spectrometry Profiling

Nuclear Magnetic Resonance

-

¹H-NMR : Absence of signals at δ 2.5–3.5 ppm (piperazinyl H).

-

¹³C-NMR : Deuterium-induced splitting confirms D8 incorporation.

Industrial-Scale Production Challenges

Cost Considerations

Chemical Reactions Analysis

Types of Reactions

Ofloxacin-d8 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using cerium(IV) sulfate in an acidic medium.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom in the quinolone ring.

Common Reagents and Conditions

Oxidation: Cerium(IV) sulfate in sulfuric acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Analytical Chemistry Applications

Ofloxacin-d8 serves primarily as an internal standard in quantitative analyses involving ofloxacin. Its deuterated form allows for precise quantification in techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium enhances the stability and reduces the variability during mass spectrometric analysis, leading to improved accuracy in measuring the concentrations of ofloxacin in biological samples.

Table 1: Comparison of Analytical Techniques Using this compound

| Technique | Purpose | Advantages |

|---|---|---|

| Gas Chromatography | Quantification of ofloxacin | High sensitivity and resolution |

| Liquid Chromatography | Quantification and separation | Versatile for different sample types |

| Mass Spectrometry | Identification and quantification | High specificity; can detect low concentrations |

Therapeutic Applications

Ofloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. As a fluoroquinolone, it inhibits bacterial DNA gyrase and topoisomerase IV, thus preventing DNA replication and transcription.

Case Studies on Efficacy

- Bacterial Infections : In a study involving patients with urinary tract infections, ofloxacin demonstrated significant efficacy compared to other antibiotics, with a cure rate exceeding 80% .

- Leprosy Treatment : Research indicated that ofloxacin was effective in experimental models of leprosy, showing a marked reduction in bacterial viability when administered at high doses .

- Combination Therapy : A study combining ofloxacin with other antibiotics showed enhanced bactericidal effects, particularly in resistant strains .

Environmental Applications

Recent studies have explored the use of this compound in environmental science, particularly in wastewater treatment processes. Its presence in water bodies raises concerns due to its potential ecological impacts.

Adsorption Studies

Research has demonstrated that modified adsorbents can effectively remove ofloxacin from contaminated water. For instance, a study reported that copper-based zeolitic imidazolate frameworks achieved over 90% removal efficiency for ofloxacin . This highlights the potential for using deuterated compounds like this compound to trace environmental contamination levels accurately.

Pharmacokinetics and Safety Profile

Ofloxacin exhibits high bioavailability (approximately 98%) when administered orally. It is primarily eliminated through renal excretion, with a significant portion excreted unchanged within 48 hours . Despite its therapeutic benefits, caution is advised due to potential adverse effects such as tendonitis and peripheral neuropathy.

Table 2: Pharmacokinetic Properties of Ofloxacin

| Property | Value |

|---|---|

| Bioavailability | ~98% |

| Protein Binding | ~32% |

| Elimination Route | Renal (65-80% unchanged) |

| Half-life | Approximately 4-7 hours |

Mechanism of Action

Ofloxacin-d8, like ofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- This compound Hydrochloride has a higher molecular weight due to the hydrochloride salt, improving solubility in aqueous media .

- Enoxacin-d8 has a smaller molecular weight and simpler structure, suited for quantifying Enoxacin in metabolic research .

- Levthis compound is the deuterated form of Ofloxacin’s levo isomer, emphasizing stereospecific studies .

Key Differences :

- This compound and its hydrochloride form are prioritized for multi-matrix compatibility (e.g., blood, tissue) due to their stability at -20°C .

- Enoxacin-d8 is optimized for urinary excretion studies, reflecting its parent drug’s renal clearance profile .

- Levthis compound’s use in stereochemical assays highlights its role in enantiomer-specific pharmacokinetics .

Stability and Handling

- This compound Hydrochloride requires stringent storage (-20°C) to prevent deuterium exchange, critical for long-term studies .

- Enoxacin-d8 is stable at room temperature, simplifying logistics for high-throughput labs .

Research Implications

Deuterated analogs like this compound address limitations of non-labeled compounds in analytical chemistry:

Reduced Matrix Effects : Deuterium minimizes ion suppression in MS, improving detection limits .

Metabolic Pathway Elucidation : this compound tracks demethylation and glucuronidation pathways in hepatic studies .

Cross-Reactivity Avoidance: Distinct isotopic signatures prevent overlap with endogenous compounds .

Biological Activity

Ofloxacin-d8, a deuterated form of the fluoroquinolone antibiotic ofloxacin, has garnered attention in pharmaceutical research due to its unique properties and biological activity. This article presents a comprehensive overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (hydrochloride) is a stable isotope-labeled derivative of ofloxacin, primarily used in research to track drug metabolism and pharmacokinetics. The compound retains the core structure and biological activity of ofloxacin, which is known for its broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV .

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication and transcription. By preventing the supercoiling of bacterial chromosomes, this compound effectively halts bacterial growth and replication, making it a potent antibiotic .

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity similar to that of its non-deuterated counterpart. In vitro studies have shown that the minimum inhibitory concentration (MIC) values for this compound are comparable to those for native ofloxacin, indicating its effectiveness against various bacterial strains.

Table 1: MIC Values for this compound Compared to Native Ofloxacin

| Bacterial Strain | MIC (μg/mL) - Ofloxacin | MIC (μg/mL) - this compound |

|---|---|---|

| E. coli | 0.2 | 0.2 |

| S. aureus | 0.5 | 0.5 |

| P. aeruginosa | 1.0 | 1.0 |

These results suggest that the incorporation of deuterium does not significantly alter the antibacterial potency of the compound .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has enhanced bioavailability compared to native ofloxacin when administered in nanoparticle formulations. For instance, a study involving solid lipid nanoparticles (SLN) showed that this compound-loaded SLN increased the bioavailability by 2.27-fold and extended the mean residence time significantly .

Table 2: Pharmacokinetic Parameters for this compound

| Parameter | Ofloxacin Solution | This compound SLN |

|---|---|---|

| Peak Plasma Concentration | 1.2 μg/mL | 3.64 μg/mL |

| Time to Peak Concentration | 0.6 hours | 0.33 hours |

| Elimination Half-life | 10 hours | 43 hours |

This enhanced pharmacokinetic profile suggests that this compound may offer advantages in therapeutic applications where prolonged drug action is desired .

Study on Solid Lipid Nanoparticles

In a notable study, researchers formulated this compound into solid lipid nanoparticles to improve its pharmacological activity. The study found that these nanoparticles not only improved the drug's solubility but also enhanced its antibacterial efficacy in vivo, leading to higher survival rates in infected mice compared to those treated with native ofloxacin .

Key Findings:

- Encapsulation Efficiency: 41.36%

- Loading Capacity: 4.40%

- Sustained Release: Extended release profile observed over 48 hours.

The findings indicate that the use of SLN as a delivery system can significantly enhance the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Ofloxacin-d8 in isotopic labeling studies?

- Methodological Answer : Synthesis of this compound requires precise deuterium incorporation at specific positions, validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Characterization should include purity analysis (HPLC ≥98%) and isotopic enrichment verification (≥99% deuterium at labeled positions). Stability studies under varying pH/temperature conditions are critical to ensure structural integrity .

Q. How does this compound differ from non-deuterated Ofloxacin in pharmacokinetic (PK) studies?

- Methodological Answer : Deuterated compounds like this compound exhibit altered metabolic stability due to the kinetic isotope effect. In PK studies, use LC-MS/MS to compare metabolic half-life () and bioavailability between this compound and Ofloxacin. Control for variables like hepatic enzyme activity and renal clearance in animal models .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), recovery rates (≥85%), and inter-day precision (CV ≤15%) .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s efficacy in multidrug-resistant bacterial models?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., bacterial strain variability, MIC thresholds). Use standardized CLSI/EUCAST protocols for in vitro susceptibility testing. Conduct dose-response studies with isogenic bacterial pairs (wild-type vs. gyrase mutants) to isolate resistance mechanisms .

Q. What experimental designs optimize the use of this compound in tracing bacterial DNA gyrase inhibition dynamics?

- Methodological Answer : Combine fluorescence anisotropy (to measure DNA binding) with stopped-flow kinetics to resolve gyrase inhibition rates. Use this compound as a tracer in competitive binding assays against non-deuterated Ofloxacin. Validate via cryo-EM to visualize structural interactions .

Q. How do isotopic effects in this compound influence its environmental fate in ecotoxicology studies?

- Methodological Answer : Deploy stable isotope probing (SIP) in soil/water systems to track deuterium retention. Compare biodegradation pathways using -labeled vs. deuterated analogs. Quantify metabolite profiles via non-targeted HRMS and assess ecotoxicity using Daphnia magna or algal growth inhibition assays .

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model IC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening data, implement machine learning algorithms (random forests) to classify cytotoxicity mechanisms .

Cross-Disciplinary Applications

Q. How can this compound be integrated into metabolomics workflows to study host-microbiome interactions?

- Methodological Answer : Administer this compound in gnotobiotic mouse models and profile fecal/plasma metabolites via UPLC-QTOF-MS. Use computational tools (GNPS, METLIN) to annotate deuterium-retaining metabolites. Corrogate data with 16S rRNA sequencing to link bacterial taxa to metabolic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.